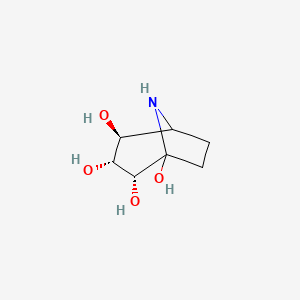

Calystegin B2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Calystegine B2 ist ein natürlich vorkommendes Nortropanalkaloid, das in verschiedenen Pflanzen, insbesondere in der Familie der Nachtschattengewächse (Solanaceae), gefunden wird. Es ist bekannt für seine potente inhibitorische Wirkung auf Glykosidasen, Enzyme, die glykosidische Bindungen in Kohlenhydraten hydrolysieren. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten wie Diabetes und lysosomalen Speicherkrankheiten großes Interesse geweckt .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Calystegine B2 umfasst typischerweise mehrere Schritte, ausgehend von Kohlenhydratderivaten. Eine bemerkenswerte Methode ist die intramolekulare Nozaki-Hiyama-Kishi-Reaktion, die den Cycloheptanon-Kern des Moleküls aufbaut. Diese Reaktion beinhaltet die Verwendung eines Z-Vinyliodids und eines Aldehyds, die von Kohlenhydrat-Ausgangsmaterialien abgeleitet sind, um das gewünschte Produkt zu bilden . Eine andere Methode beinhaltet die Verwendung einer ultraschall-gestützten zink-vermittelten Tandemringöffnung, gefolgt von einer Ringverschlussmetathese .

Industrielle Produktionsmethoden

Die industrielle Produktion von Calystegine B2 ist nicht gut dokumentiert, wahrscheinlich aufgrund seiner komplexen Synthese und der Spezifität seiner Anwendungen. Die oben genannten Synthesewege können mit entsprechender Optimierung der Reaktionsbedingungen und der Reinigungsprozesse hochskaliert werden.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Calystegine B2 typically involves multiple steps starting from carbohydrate derivatives. One notable method is the intramolecular Nozaki–Hiyama–Kishi reaction, which constructs the cycloheptanone core of the molecule. This reaction involves the use of a Z-vinyl iodide and an aldehyde, derived from carbohydrate starting materials, to form the desired product . Another method includes the use of ultrasound-assisted zinc-mediated tandem ring opening followed by ring closure metathesis .

Industrial Production Methods

Industrial production of Calystegine B2 is not well-documented, likely due to its complex synthesis and the specificity of its applications. the synthetic routes mentioned above can be scaled up with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Calystegine B2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die im Molekül vorhandenen Hydroxylgruppen modifizieren.

Reduktion: Reduktionsreaktionen können die stickstoffhaltige bicyclische Struktur verändern.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen oder am Stickstoffatom auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während Reduktion zu Aminen oder Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Calystegine B2 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Calystegine B2 entfaltet seine Wirkung hauptsächlich durch die Hemmung von Glykosidasen, insbesondere Beta-Glucosidase. Diese Hemmung erfolgt durch kompetitive Bindung an das aktive Zentrum des Enzyms, wodurch die Hydrolyse glykosidischer Bindungen in Kohlenhydraten verhindert wird . Die molekularen Zielstrukturen umfassen verschiedene Glykosidasen, die am Kohlenhydratstoffwechsel beteiligt sind, und die betroffenen Stoffwechselwege umfassen diejenigen, die mit dem Glukose- und Lipidstoffwechsel zusammenhängen .

Wirkmechanismus

Calystegine B2 exerts its effects primarily through the inhibition of glycosidases, particularly beta-glucosidase. This inhibition occurs via competitive binding to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates . The molecular targets include various glycosidases involved in carbohydrate metabolism, and the pathways affected include those related to glucose and lipid metabolism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Calystegine A3

- Calystegine B1

- Calystegine C1

Vergleich

Calystegine B2 ist unter seinen Analoga einzigartig aufgrund seines spezifischen Hemmungsprofils und seiner Potenz gegen Beta-Glucosidase. Während andere Calystegine ebenfalls Glykosidasen hemmen, hat Calystegine B2 in bestimmten biologischen Tests eine höhere Wirksamkeit gezeigt . Darüber hinaus trägt seine molekulare Struktur mit spezifischer Stereochemie zu seinen einzigartigen Bindungsinteraktionen und inhibitorischen Wirkungen bei .

Eigenschaften

Molekularformel |

C7H13NO4 |

|---|---|

Molekulargewicht |

175.18 g/mol |

IUPAC-Name |

(2R,3R,4S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol |

InChI |

InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3?,4-,5+,6+,7?/m0/s1 |

InChI-Schlüssel |

FXFBVZOJVHCEDO-NMACYSKISA-N |

SMILES |

C1CC2(C(C(C(C1N2)O)O)O)O |

Isomerische SMILES |

C1CC2([C@@H]([C@@H]([C@H](C1N2)O)O)O)O |

Kanonische SMILES |

C1CC2(C(C(C(C1N2)O)O)O)O |

Synonyme |

1,2,3,4-tetrahydroxy-nor-tropane calystegine B(2) calystegine B(3) calystegine B(4) calystegine B2 calystegine B3 calystegine B4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(8R,9R,10S,12S)-4-formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl]methyl carbamate](/img/structure/B1215678.png)

![3,4-Dimethoxy-N-methyl-N-[3-[4-[[1-methyl-2-(1-methylethyl)-1H-indol-3-yl]sulfonyl]phenoxy]propyl]benzeneethanamine](/img/structure/B1215682.png)

![10-[3-Butyl-2-(4-carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B1215686.png)